molecular formula C23H17Cl2N3O5S B2404884 ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-70-4

ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2404884
CAS No.: 851950-70-4
M. Wt: 518.37
InChI Key: JCPDMAIJYYFOQY-UHFFFAOYSA-N
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Description

ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, chlorophenyl groups, and an ethyl ester functional group.

Properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O5S/c1-2-32-23(31)20-17-12-34-21(26-18(29)11-33-16-9-5-14(25)6-10-16)19(17)22(30)28(27-20)15-7-3-13(24)4-8-15/h3-10,12H,2,11H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPDMAIJYYFOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Chlorophenyl Groups: This step involves the substitution of hydrogen atoms with chlorophenyl groups using chlorophenyl reagents under specific conditions.

    Acetylation and Amination: The acetylation of the intermediate compound followed by amination introduces the 2-(4-chlorophenoxy)acetyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, iodine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5-(4-chlorophenyl)-4-thiazolecarboxylate: This compound shares some structural similarities but differs in the core structure and functional groups.

    4-Chlorophenyl derivatives: Various compounds with 4-chlorophenyl groups may exhibit similar chemical properties but differ in their overall structure and applications.

Uniqueness

ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties

Biological Activity

Ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound notable for its complex thieno[3,4-d]pyridazine structure and potential biological activities. This compound is of interest in medicinal chemistry due to its various functional groups, including an ethyl ester and acetamide, which contribute to its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds with similar thieno[3,4-d]pyridazine structures exhibit significant antimicrobial activity. For instance, derivatives of thienopyrimidinones have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The presence of substituted amido or imino side chains is crucial for enhancing antimicrobial effects. This compound may share these properties due to its structural similarities with these effective compounds .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar thieno[3,4-d]pyridazine derivatives have been studied for their ability to inhibit tumor growth. For example, compounds with similar core structures have been reported to exhibit significant antitumor activity in various cancer cell lines. The mechanism of action often involves the modulation of cell signaling pathways that regulate apoptosis and cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for elucidating the biological activity of this compound. The following table summarizes some structurally related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(2-chlorobenzamido)-3-(4-chlorophenyl)-4-oxo-thieno[3,4-d]pyridazineSimilar core structure but different substituentsAntitumor activity
1-(2-hydroxypropyl)-3-(aryl)-pyrazole derivativesContains pyrazole instead of thieno[3,4-d]pyridazineAnticancer properties
N-(2-(4-methylpiperazin-1-yl)ethyl)-pyrazole derivativesDifferent core but similar activity profileAnticancer potential

This comparison highlights the unique thieno[3,4-d]pyridazine structure while indicating potential therapeutic applications alongside structurally similar compounds.

Study on Antimicrobial Effects

A study evaluated various thienopyrimidinone derivatives for their antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain structural modifications significantly enhanced antimicrobial potency. This suggests that this compound could be a candidate for further investigation in this area due to its structural similarities with effective compounds in the study .

Evaluation of Anticancer Properties

In another research effort focusing on anticancer properties, compounds with similar thieno[3,4-d]pyridazine frameworks were tested against various cancer cell lines. These studies revealed that specific modifications to the side chains could lead to enhanced cytotoxicity and selectivity towards cancer cells. Such findings underscore the importance of further exploring this compound within this context to ascertain its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic strategies for preparing this thieno[3,4-d]pyridazine derivative?

The compound can be synthesized via multi-step routes involving:

  • Biginelli reaction for constructing heterocyclic intermediates (e.g., condensation of aldehydes, thioureas, and β-keto esters) .
  • Cyclization reactions using reagents like 3-amino-5-methylisoxazole to form fused pyridazine-thiophene systems .
  • Palladium-catalyzed reductive cyclization for nitroarene/nitroalkene intermediates, with formic acid derivatives as CO surrogates . Key steps include optimizing solvent systems (e.g., ethanol or DMF) and temperature gradients (80–120°C) to enhance yields.

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., disorder analysis in fused rings) .
  • NMR spectroscopy : Assigns proton environments (e.g., 4-oxo and acetamido protons at δ 10–12 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (±0.001 Da precision) .
  • HPLC : Assesses purity (>95% recommended for biological assays) .

Q. How should researchers design initial biological screening protocols for this compound?

  • Prioritize kinase inhibition assays (e.g., EGFR, VEGFR) due to structural similarity to known pyridazine-based inhibitors .
  • Use cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .
  • Include solubility testing in DMSO/PBS mixtures to ensure compound stability .

Advanced Research Questions

Q. How can contradictory bioactivity data between studies be systematically addressed?

  • Compare assay conditions : Variations in cell lines (e.g., primary vs. immortalized), incubation times, or serum concentrations may explain discrepancies .
  • Verify compound purity : Impurities >5% (e.g., unreacted 4-chlorophenoxy intermediates) can skew results; re-characterize via HPLC .
  • Evaluate stereochemical effects : Enantiomeric impurities (if present) may alter target binding; use chiral chromatography or X-ray diffraction .

Q. What strategies are effective for optimizing reaction yields in large-scale synthesis?

  • Catalyst screening : Test Pd(OAc)₂ or CuI for cyclization steps, optimizing loading (0.5–5 mol%) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 12 hours for cyclization) .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Modify substituents : Replace 4-chlorophenyl with fluorophenyl or methoxyphenyl groups to assess hydrophobic/hydrophilic interactions .
  • Introduce bioisosteres : Replace the ethyl carboxylate with a methyl ester or amide to alter pharmacokinetics .
  • Docking simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., ATP-binding pockets) .

Q. What methodologies resolve challenges in crystallizing this compound for X-ray analysis?

  • Solvent diffusion : Use ethyl acetate/hexane mixtures at 4°C to grow single crystals .
  • Disorder mitigation : Apply SHELXL refinement for overlapping atoms in fused rings .
  • Temperature control : Maintain 298 K during data collection to minimize thermal motion artifacts .

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